molecular formula C13H11FO B3358108 [3-(4-Fluorophenyl)phenyl]methanol CAS No. 773871-79-7

[3-(4-Fluorophenyl)phenyl]methanol

Cat. No.: B3358108
CAS No.: 773871-79-7
M. Wt: 202.22 g/mol
InChI Key: JJAPITJSVHLHNH-UHFFFAOYSA-N
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Description

[3-(4-Fluorophenyl)phenyl]methanol: is an organic compound with the molecular formula C13H11FO It is characterized by the presence of a fluorine atom attached to the phenyl ring, which is further connected to another phenyl ring through a methanol group

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that [3-(4-Fluorophenyl)phenyl]methanol may also interact with various biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. It’s plausible that the compound interacts with its targets in a manner similar to other fluorinated compounds, potentially altering the function of these targets .

Biochemical Pathways

It’s worth noting that fluorinated compounds often play a role in various biological activities, including antiviral, anti-inflammatory, and anticancer activities . Therefore, this compound might influence similar pathways.

Result of Action

Given the potential biological activities of similar fluorinated compounds , it’s plausible that this compound could have a range of effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Fluorophenyl)phenyl]methanol typically involves the reaction of 4-fluorobenzaldehyde with phenylmagnesium bromide, followed by hydrolysis. The reaction conditions generally include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux conditions

    Reagents: 4-fluorobenzaldehyde, phenylmagnesium bromide, water for hydrolysis

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(4-Fluorophenyl)phenyl]methanol can undergo oxidation to form the corresponding ketone, [3-(4-Fluorophenyl)phenyl]methanone.

    Reduction: The compound can be reduced to form [3-(4-Fluorophenyl)phenyl]methane.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2) for conversion to chloride, followed by nucleophilic substitution

Major Products:

    Oxidation: [3-(4-Fluorophenyl)phenyl]methanone

    Reduction: [3-(4-Fluorophenyl)phenyl]methane

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways.

Medicine:

    Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds with therapeutic properties.

Industry:

    Material Science: Used in the development of advanced materials with specific properties such as fluorescence or conductivity.

Comparison with Similar Compounds

  • [4-Fluorophenyl]methanol
  • [4-(4-Fluorophenyl)phenyl]methanol
  • [4-Fluorophenyl]phenylmethanol

Uniqueness:

  • Structural Features: The unique positioning of the fluorine atom and the phenyl groups in [3-(4-Fluorophenyl)phenyl]methanol distinguishes it from other similar compounds.
  • Chemical Properties: The compound exhibits distinct reactivity patterns due to the electronic effects of the fluorine atom.
  • Applications: Its specific structure makes it suitable for applications that require precise molecular interactions, such as in pharmaceuticals and material science.

Properties

IUPAC Name

[3-(4-fluorophenyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJAPITJSVHLHNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362650
Record name [3-(4-fluorophenyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773871-79-7
Record name [3-(4-fluorophenyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(4-fluorophenyl)phenyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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